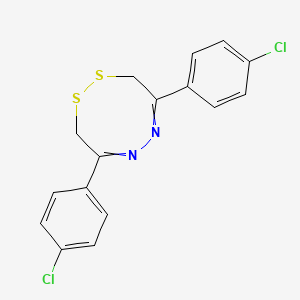![molecular formula C27H26N6 B15164841 (1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] CAS No. 193606-15-4](/img/structure/B15164841.png)
(1E,1'E)-3,3'-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is a complex organic compound characterized by its unique triazene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] typically involves a multi-step process. The initial step often includes the formation of the triazene moiety through the reaction of an aromatic amine with nitrous acid, followed by coupling with another aromatic amine. The reaction conditions usually require a controlled temperature and pH to ensure the stability of the triazene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of triazene derivatives on cellular processes. It may also serve as a model compound for investigating the interactions between triazene groups and biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Triazene compounds have been studied for their anticancer and antimicrobial activities.
Industry
Industrially, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
- 4-Methoxyphenylacetonitrile
Uniqueness
Compared to similar compounds, (1E,1’E)-3,3’-[Methylenedi(4,1-phenylene)]bis[1-(4-methylphenyl)triaz-1-ene] stands out due to its triazene structure, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
Propiedades
Número CAS |
193606-15-4 |
|---|---|
Fórmula molecular |
C27H26N6 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)diazenyl]-4-[[4-[2-(4-methylphenyl)iminohydrazinyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C27H26N6/c1-20-3-11-24(12-4-20)28-32-30-26-15-7-22(8-16-26)19-23-9-17-27(18-10-23)31-33-29-25-13-5-21(2)6-14-25/h3-18H,19H2,1-2H3,(H,28,30)(H,29,31) |
Clave InChI |
LIWBFUNEPHWCCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=NNC2=CC=C(C=C2)CC3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


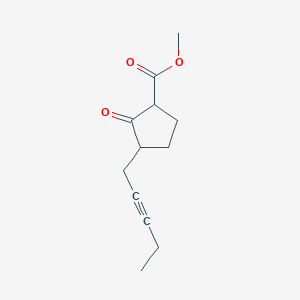
![2-Bromo-4-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B15164771.png)
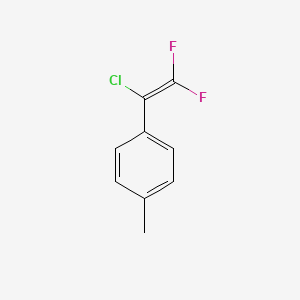
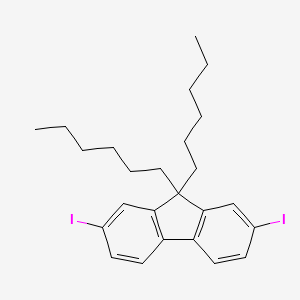
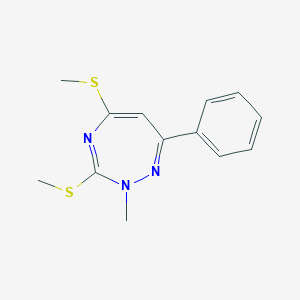
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)
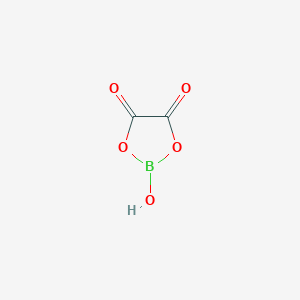


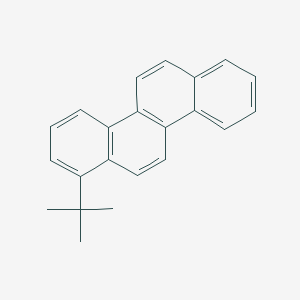

![3H-Naphtho[2,1-b]pyran-2,3-dicarboxylic acid, dimethyl ester](/img/structure/B15164835.png)
